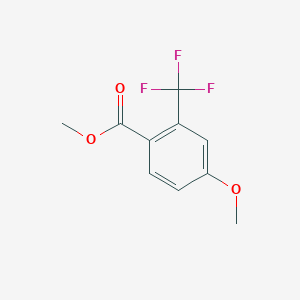

Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is a chemical compound . It is an ester .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of “Methyl 4-methoxy-2-(trifluoromethyl)benzoate” can be represented by the formula C10H9F3O3 .Chemical Reactions Analysis

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is involved in the nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Physical And Chemical Properties Analysis

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is a liquid . It has a boiling point of 94-95 °C/21 mmHg and a melting point of 13-14 °C . Its density is 1.268 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Photophysical Properties

- Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties in various solvents, with the methoxy group enhancing quantum yield in deep blue luminescence (Kim et al., 2021).

Chemical Synthesis

- 1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and carboxylation, leading to the synthesis of various derivatives including methyl 4-methoxy-2,6-bis(trifluoromethyl)benzoate (Dmowski & Piasecka-Maciejewska, 1998).

Photopolymerization

- New benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-methoxybenzoate esters, show rapid photopolymerization, expanding candidates for rapid photocure in thin film and coating applications (Avci et al., 1996).

Organic Synthesis

- Synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate explores its use as an intermediate in organic syntheses, with applications in pharmaceuticals and flavor industries (Popovski et al., 2010).

Nitroxide-Mediated Photopolymerization

- The compound functions as a photoiniferter in nitroxide-mediated photopolymerization, indicating its potential in advanced polymerization techniques (Guillaneuf et al., 2010).

Synthesis of Ethyl 2,4‐Dimethoxy-6‐Perfluoroalkyl‐Benzoates

- Involved in the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates via acyclic precursors, indicating its role in complex organic synthesis processes (Cao et al., 2010).

Mesomorphic Properties

- Studied for its effects on nematic-isotropic transition temperature in liquid crystals, relevant for display technologies (Matsunaga et al., 1998).

Process Optimization in Pharmaceutical Intermediates

- Used in the synthesis of intermediates for pharmaceuticals, with optimized reaction conditions improving overall yield (Xu et al., 2018).

Oxidations and Epoxidation Studies

- Employed in the epoxidation of enol ethers, demonstrating its utility in organic synthesis and reaction studies (Troisi et al., 1989).

Lipase-Catalyzed Esterification and Transesterification

- Involved in lipase-catalyzed reactions for the formation of long-chain alkyl benzoates, indicating its use in biocatalysis and green chemistry applications (Vosmann et al., 2008).

Singlet Molecular Oxygen Generation and Quenching

- Studied for its ability to generate and quench singlet molecular oxygen, relevant in photostabilization and material degradation research (Soltermann et al., 1995).

Optical Properties in Metal Complexes

- Analyzed for its role in modifying the optical properties of aluminum and zinc complexes, with applications in materials science and photoluminescence (Barberis & Mikroyannidis, 2006).

Metabolism Studies in Agriculture

- Investigated for its metabolism in crops like wheat and barley, important for understanding the environmental impact of agricultural chemicals (Anderson et al., 1989).

Wirkmechanismus

Target of Action

Methyl 4-methoxy-2-(trifluoromethyl)benzoate is a chemical compound with the formula C10H9F3O3 It is often used as a reagent in organic synthesis , indicating that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known that the ester group in the compound is a powerful functional group transformation intermediate in organic synthesis . This suggests that the compound may interact with its targets through esterification reactions, among others.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the transformation of other compounds through reactions with its ester group .

Action Environment

The action, efficacy, and stability of Methyl 4-methoxy-2-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by storage conditions, with optimal stability typically achieved when stored in a dry environment at room temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(9(14)16-2)8(5-6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWHVTUCXGRFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673221 | |

| Record name | Methyl 4-methoxy-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methoxy-2-(trifluoromethyl)benzoate | |

CAS RN |

773875-67-5 | |

| Record name | Methyl 4-methoxy-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

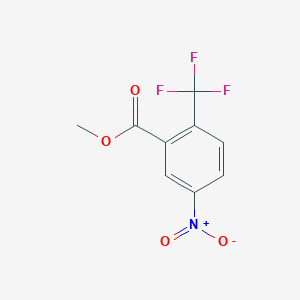

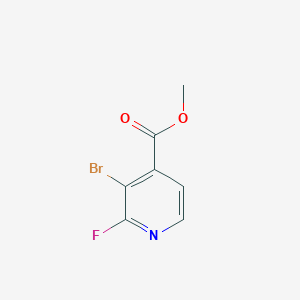

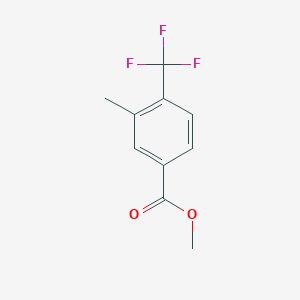

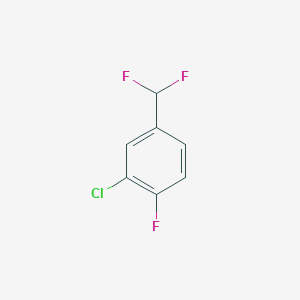

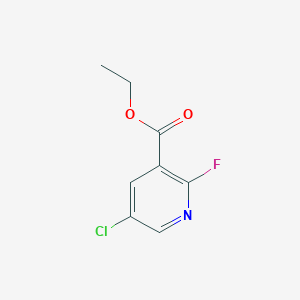

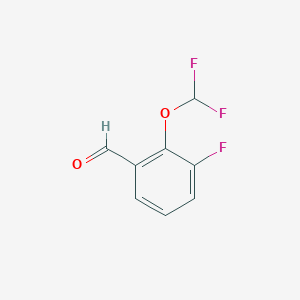

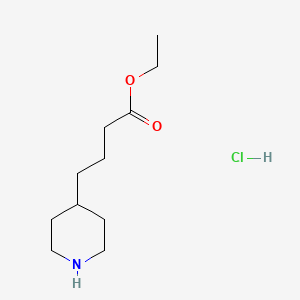

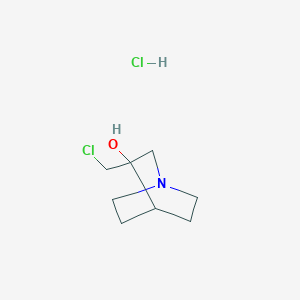

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)

![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)

![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)

![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)